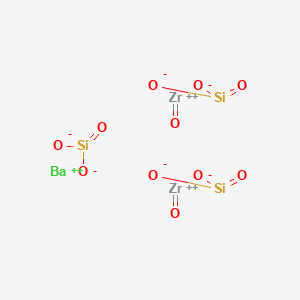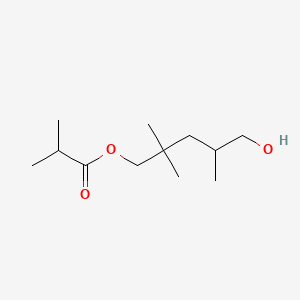
Hydroxy-2,2,4-trimethylpentyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-653-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 300-653-4 would likely involve large-scale chemical reactors, precise temperature control, and the use of catalysts to optimize yield and purity. The exact methods can vary depending on the desired application and the specific properties of the compound.
Chemical Reactions Analysis
Types of Reactions
EINECS 300-653-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
EINECS 300-653-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of EINECS 300-653-4 involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed information on the molecular targets and pathways is essential for understanding its full mechanism of action.
Comparison with Similar Compounds
EINECS 300-653-4 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 300-654-5: Another compound with similar chemical properties but different applications.
EINECS 300-655-6: Known for its use in different industrial processes.
EINECS 300-656-7: Utilized in various biochemical assays and research studies.
Each of these compounds has unique properties and applications, making EINECS 300-653-4 distinct in its specific uses and characteristics.
Properties
CAS No. |
93951-35-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-9(2)11(14)15-8-12(4,5)6-10(3)7-13/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
YXLAWAJYNCCDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(C)(C)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




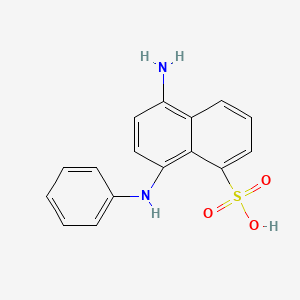
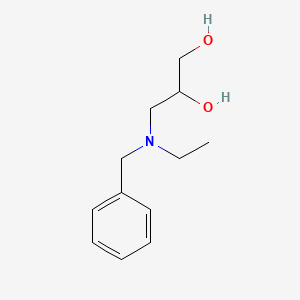

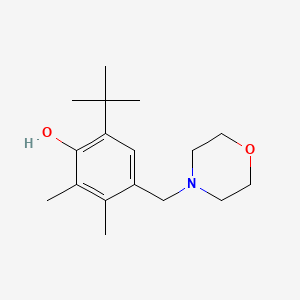
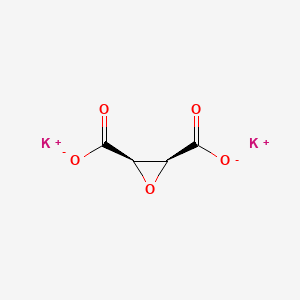

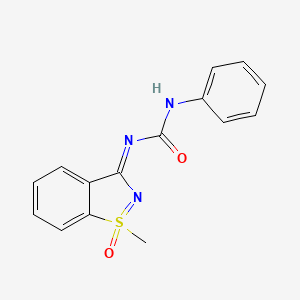
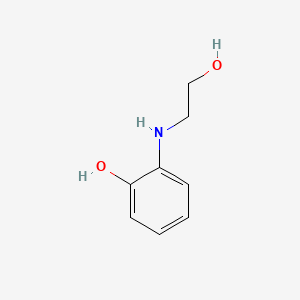
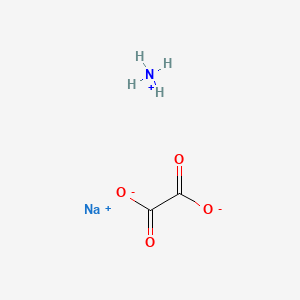
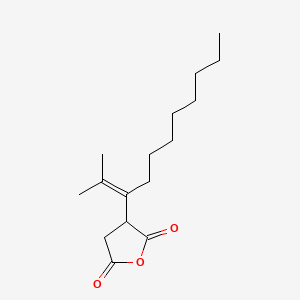
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
